(2Z,6Z,10E,14E,18E)-Farnesylfarnesol

説明

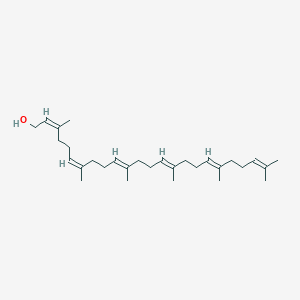

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol, also known as this compound, is a naturally occurring compound with the molecular formula C30H50O and a molecular weight of 426.72 g/mol . This compound is characterized by its multiple conjugated double bonds and a hydroxyl group, making it a significant molecule in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol typically involves the use of farnesyl pyrophosphate as a starting material. The process includes a series of condensation reactions facilitated by specific enzymes or catalysts to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, utilizing microbial fermentation processes to produce the compound in large quantities. This method is preferred due to its efficiency and sustainability .

化学反応の分析

Types of Reactions: (2Z,6Z,10E,14E,18E)-Farnesylfarnesol undergoes various chemical reactions, including:

Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), solvents like dichloromethane or acetonitrile.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol has a wide range of applications in various scientific fields:

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals

生物活性

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a sesquiterpenoid compound known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Farnesylfarnesol is a derivative of farnesol, characterized by its unique polyene structure. Its molecular formula is C30H50O, and it features multiple double bonds that contribute to its reactivity and biological activity.

1. Antimicrobial Properties

Farnesylfarnesol has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its ability to enhance the production of farnesol in Candida albicans, leading to increased antifungal efficacy when combined with azole antifungals like fluconazole and ketoconazole. The enhanced farnesol production was noted to be up to 45-fold compared to untreated controls (Table 1) .

| Antibiotic (concentration [μM]) | Farnesol produced (mg/g [dry wt]) | Fold increase |

|---|---|---|

| None | 0.120-0.133 | - |

| Zaragozic acid (0.5) | 1.0 | 8 |

| Fluconazole (1) | 1.24 | 10 |

| Clotrimazole (1) | 5.44 | 45 |

| Ketoconazole (1) | 5.43 | 45 |

| Miconazole (0.5) | 5.31 | 44 |

2. Neuroprotective Effects

Recent studies have shown that farnesylfarnesol plays a role in neuroprotection by promoting the farnesylation of PARIS (Parkin Interacting Substrate), which is crucial for mitochondrial function and cellular energy metabolism. In neuroblastoma cell lines, treatment with farnesylfarnesol upregulated the expression of PGC-1α and its downstream targets, enhancing mitochondrial biogenesis and protecting against neurodegeneration .

3. Antidiabetic Activity

Farnesylfarnesol exhibits potential antidiabetic properties by modulating glucose metabolism and insulin sensitivity. Research indicates that it may influence pathways related to glucose uptake in muscle cells, suggesting a role in managing metabolic disorders .

The biological activities of farnesylfarnesol can be attributed to several mechanisms:

- Modulation of Cell Signaling Pathways: Farnesylfarnesol influences various signaling pathways involved in inflammation and apoptosis, contributing to its protective effects in neuronal cells.

- Enhancement of Antifungal Activity: By increasing the levels of farnesol in fungi, it enhances the efficacy of existing antifungal treatments.

- Regulation of Gene Expression: Farnesylfarnesol affects the expression of genes involved in mitochondrial function and energy metabolism.

Case Study: Antifungal Efficacy

A clinical study evaluated the antifungal activity of farnesylfarnesol in patients with recurrent Candida infections. The results indicated a significant reduction in infection rates when combined with standard antifungal therapies, supporting its use as an adjunct treatment .

Case Study: Neuroprotection in Animal Models

In an experimental model using mice fed a diet enriched with farnesylfarnesol, researchers observed enhanced cognitive function and reduced markers of neurodegeneration compared to control groups. This suggests potential applications in treating neurodegenerative diseases .

特性

IUPAC Name |

(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21-,30-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXILURRBPAWICG-UQUNVEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。